4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
CAS No.: 904278-70-2
Cat. No.: VC4748662
Molecular Formula: C21H21ClN2O2S2
Molecular Weight: 432.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904278-70-2 |
|---|---|
| Molecular Formula | C21H21ClN2O2S2 |
| Molecular Weight | 432.98 |
| IUPAC Name | 4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |
| Standard InChI Key | UYWPFJFEVUPMGX-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features three distinct regions:
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Benzenesulfonamide Core: A 4-chlorobenzene ring linked to a sulfonamide group (), contributing to hydrogen-bonding potential and metabolic stability .
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Dihydroisoquinoline Moiety: A partially saturated isoquinoline ring, known for modulating neurotransmitter receptors and enzyme inhibition .
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Thiophene Substituent: A sulfur-containing heterocycle enhancing lipophilicity and electronic interactions .
Comparative analysis with analogs (e.g., furan or nitro-substituted derivatives) reveals that thiophene improves solubility and binding affinity compared to furan .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 432.98 g/mol | |
| Solubility | Soluble in organic solvents | |
| IUPAC Name | 4-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide | |
| SMILES |
The solubility profile suggests suitability for in vitro assays, while the molecular weight aligns with Lipinski’s Rule of Five for drug-likeness .
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via:
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Nucleophilic Substitution: Introduction of the dihydroisoquinoline group to a thiophene-ethylamine intermediate .
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Sulfonamide Formation: Coupling 4-chlorobenzenesulfonyl chloride with the amine intermediate under basic conditions .
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Purification: Column chromatography (e.g., ethyl acetate/hexane) achieves >95% purity, as validated by HPLC .
A representative protocol from involves Pd-catalyzed cross-coupling for analogous structures, yielding 62–89% efficiency under reflux conditions.
Challenges and Solutions
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Low Yield in Amidation: Optimizing stoichiometry of sulfonyl chloride and amine (1:1.2 molar ratio) minimizes side products.
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Steric Hindrance: Using polar aprotic solvents (e.g., DMF) enhances reactivity of bulky intermediates .
Comparative Analysis of Structural Analogs
Thiophene analogs exhibit superior bioactivity over furan derivatives, likely due to sulfur’s electronegativity and π-stacking capacity .
Research Gaps and Future Directions
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Biological Screening: No in vivo data exist for the target compound. Priority assays should include:
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COX-I/II inhibition (ELISA).
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Antibacterial disk diffusion (e.g., S. aureus, E. coli).
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Structural Modifications: Introducing fluorinated or sulfone groups may improve metabolic stability .
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Formulation Studies: Nanoencapsulation could address solubility limitations for oral delivery .
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